tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Tetrahydroindazole Moiety: This step may involve the reaction of the indole core with hydrazine derivatives under specific conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the indazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or indazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Reduced indazole derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate Derivatives: Compounds with similar indole cores but different substituents.
Tetrahydroindazole Derivatives: Compounds with similar tetrahydroindazole moieties.
Hydroxymethyl Indole Derivatives: Compounds with hydroxymethyl groups attached to the indole ring.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its tert-butyl ester group can enhance its stability and solubility, while the hydroxymethyl and tetrahydroindazole moieties may contribute to its biological activity.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C21H25N3O3/c1-21(2,3)27-20(26)24-17-9-8-13(12-25)10-14(17)11-18(24)19-15-6-4-5-7-16(15)22-23-19/h8-11,25H,4-7,12H2,1-3H3,(H,22,23) |
InChI Key |
NUPJKDZPXIXVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C=C1C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
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